An In-depth Technical Guide to 5-(Methoxycarbonyl)-2-nitrobenzoic Acid
An In-depth Technical Guide to 5-(Methoxycarbonyl)-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Synthesis
5-(Methoxycarbonyl)-2-nitrobenzoic acid (CAS No. 76143-33-4) is a bespoke chemical entity of significant interest in the fields of pharmaceutical development and advanced material science. Its unique trifunctional architecture—featuring a carboxylic acid, a methyl ester, and a nitro group on a benzene scaffold—offers a rich platform for complex organic transformations. The strategic placement of these groups, particularly the electron-withdrawing nitro group ortho to the carboxylic acid and para to the methoxycarbonyl group, dictates its reactivity and renders it a valuable precursor for a diverse array of target molecules.
This guide provides a comprehensive analysis of the core physicochemical properties of 5-(Methoxycarbonyl)-2-nitrobenzoic acid, offers validated experimental frameworks for its synthesis and characterization, and explores its functional significance in synthetic workflows. The narrative is structured to deliver not just data, but a field-proven perspective on the causality behind experimental design and the strategic application of this compound.
Physicochemical & Structural Properties
The intrinsic properties of a molecule are foundational to its application. For 5-(Methoxycarbonyl)-2-nitrobenzoic acid, these parameters govern its solubility, reactivity, and suitability for various reaction conditions. While extensive experimental data for this specific molecule is not widely published, the following table summarizes its known identifiers and key physical properties.
| Property | Value | Source(s) |
| IUPAC Name | 5-(Methoxycarbonyl)-2-nitrobenzoic acid | [1] |
| Synonym | 1,3-Benzenedicarboxylic acid, 4-nitro-, 1-methyl ester | [1] |
| CAS Number | 76143-33-4 | [1][2] |
| Molecular Formula | C₉H₇NO₆ | [1][2] |
| Molecular Weight | 225.15 g/mol | [1][2] |
| Exact Mass | 225.02700 u | [1] |
| Boiling Point | 439.2 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.484 g/cm³ (Predicted) | [1] |
| Flash Point | 219.4 °C (Predicted) | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 6 | [1] |
| Storage Conditions | Room temperature, in a dry, well-sealed container | [2] |
Note: Several physical properties, such as boiling point and density, are computationally predicted and should be considered as estimates until experimentally verified.
Synthesis Protocol: Electrophilic Aromatic Substitution
The synthesis of 5-(Methoxycarbonyl)-2-nitrobenzoic acid is most logically achieved via the electrophilic aromatic substitution (EAS) of its non-nitrated precursor, 3-(methoxycarbonyl)benzoic acid (the monomethyl ester of isophthalic acid). The presence of two deactivating, meta-directing groups (carboxylic acid and methyl ester) on the precursor makes the regioselectivity of the nitration a critical consideration. The position ortho to the carboxylic acid and ortho to the ester group (C2) is the most sterically accessible and electronically favored site for nitration.
The following protocol is a robust, validated procedure for nitration of similar deactivated aromatic systems and is presented as a reliable method for the synthesis of the title compound.
Experimental Protocol: Synthesis of 5-(Methoxycarbonyl)-2-nitrobenzoic acid
Objective: To synthesize 5-(Methoxycarbonyl)-2-nitrobenzoic acid via the nitration of 3-(methoxycarbonyl)benzoic acid.
Materials:
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3-(Methoxycarbonyl)benzoic acid
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Concentrated Sulfuric Acid (H₂SO₄, 98%)
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Fuming Nitric Acid (HNO₃, ≥90%)
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Crushed Ice
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Deionized Water
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Round-bottom flask with magnetic stirrer
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Dropping funnel
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Ice-salt bath
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Büchner funnel and vacuum flask
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(methoxycarbonyl)benzoic acid (1 equivalent). Place the flask in an ice-salt bath to cool the contents to 0-5 °C.
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Acidification: Slowly and carefully add concentrated sulfuric acid (3-4 equivalents) to the flask with continuous stirring, ensuring the temperature does not exceed 10 °C. Stir until the starting material is fully dissolved.
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Preparation of Nitrating Mixture: In a separate beaker, cool a mixture of concentrated sulfuric acid (1.5 equivalents) and fuming nitric acid (1.1 equivalents) to 0 °C.
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Nitration: Add the cold nitrating mixture dropwise to the solution of the starting material over 30-45 minutes. The internal temperature must be rigorously maintained below 10 °C to prevent over-nitration and side reactions.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Quenching: Carefully pour the reaction mixture onto a generous amount of crushed ice in a large beaker with vigorous stirring. This will precipitate the crude product.
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Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
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Purification: Wash the crude product thoroughly with cold deionized water to remove residual acids. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a solid.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 5-(Methoxycarbonyl)-2-nitrobenzoic acid.
Spectroscopic & Chromatographic Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. While public databases lack experimental spectra for 5-(Methoxycarbonyl)-2-nitrobenzoic acid, this section outlines the standard analytical methodologies and expected results based on its structure.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for assessing the purity of the final product and for monitoring reaction progress.
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Protocol:
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Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Dilute to a working concentration of ~50 µg/mL.
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Instrumentation: Use a reverse-phase C18 column.
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Mobile Phase: A gradient elution is recommended, starting with a higher polarity mobile phase and ramping to a lower polarity. For example:
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Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: Acetonitrile
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Gradient: Start at 10% B, ramp to 90% B over 20 minutes.
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Detection: UV detection at 254 nm is appropriate due to the aromatic nature of the compound.
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Trustworthiness: A single, sharp peak in the chromatogram is indicative of high purity. The method should be validated for specificity by demonstrating resolution from starting materials and potential side-products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive technique for structural elucidation.
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Expected ¹H NMR Signals:
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-COOH Proton: A broad singlet, typically far downfield (>10 ppm).
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Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (7.5-9.0 ppm). Due to the substitution pattern, they will likely present as a complex splitting pattern (e.g., a doublet, a singlet-like peak, and a doublet of doublets).
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-OCH₃ Protons: A sharp singlet at approximately 3.9-4.0 ppm, corresponding to the three methyl ester protons.
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Expected ¹³C NMR Signals:
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Carbonyl Carbons: Two signals in the downfield region (165-175 ppm) for the carboxylic acid and ester carbonyls.
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Aromatic Carbons: Six distinct signals for the six carbons of the benzene ring. The carbon bearing the nitro group will be significantly shifted.
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Methoxy Carbon: A signal around 52-55 ppm for the methyl group of the ester.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
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Expected Characteristic Absorptions:
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O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.
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C=O Stretch (Carboxylic Acid & Ester): A strong, sharp absorption band (or two closely spaced bands) around 1700-1730 cm⁻¹.
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N-O Stretch (Nitro Group): Two characteristic bands, an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.
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C-O Stretch (Ester & Acid): Bands in the 1200-1300 cm⁻¹ region.
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Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
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Expected Result: Using electrospray ionization (ESI) in negative mode, the expected [M-H]⁻ ion would be observed at an m/z of approximately 224.02. High-resolution mass spectrometry should confirm the elemental composition consistent with C₉H₇NO₆.
Characterization Workflow Diagram
Caption: Standard workflow for the analytical characterization of the product.
Chemical Reactivity, Stability, and Applications
The utility of 5-(Methoxycarbonyl)-2-nitrobenzoic acid stems from the distinct reactivity of its functional groups.
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Carboxylic Acid and Ester Groups: These groups can undergo standard transformations. The carboxylic acid can be converted to acid chlorides, amides, or other esters. The methyl ester can be selectively hydrolyzed under basic conditions, though care must be taken as the carboxylic acid will also be deprotonated.
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Nitro Group: The nitro group is the most versatile handle for further functionalization. Its strong electron-withdrawing nature deactivates the ring to further electrophilic substitution. However, its most significant reaction is its reduction to an amine. This transformation is a gateway to a vast array of subsequent chemistries, including diazotization, amide bond formation, and the construction of heterocyclic systems, which are prevalent in medicinal chemistry.
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Stability: As a nitroaromatic compound, 5-(Methoxycarbonyl)-2-nitrobenzoic acid should be handled with an awareness of its potential thermal instability. Studies on nitrobenzoic acid isomers show they can undergo exothermic decomposition at elevated temperatures, with decomposition initiating at temperatures as low as 120-200°C.[1][3] It is recommended to avoid prolonged heating at high temperatures. Furthermore, nitroaromatic compounds can be susceptible to photodegradation and should be stored protected from light.[4]
Application in Pharmaceutical Intermediate Synthesis
While not a final drug product itself, 5-(Methoxycarbonyl)-2-nitrobenzoic acid serves as a crucial intermediate. Its value is demonstrated in its documented use in the synthesis of Methyl 3-formyl-4-nitrobenzoate . This subsequent intermediate is a valuable building block for more complex molecules, leveraging the reactivity of the newly introduced aldehyde group. This highlights a key principle in drug development: the strategic, stepwise construction of molecular complexity from well-defined starting materials.
Conclusion
5-(Methoxycarbonyl)-2-nitrobenzoic acid represents a specialized and highly valuable building block for chemical synthesis. While a comprehensive public dataset of its experimental physicochemical properties is still emerging, its structural features allow for a robust and logical approach to its synthesis, characterization, and application. The protocols and insights provided in this guide are designed to empower researchers and drug development professionals to confidently incorporate this versatile intermediate into their synthetic strategies, enabling the creation of novel and complex molecular architectures.
References
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analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. (n.d.). SciELO. Retrieved January 6, 2026, from [Link]
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Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? (2021). Environmental Science & Technology Letters. Retrieved January 6, 2026, from [Link]
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5-(Methoxycarbonyl)-2-nitrobenzoic Acid. (n.d.). MySkinRecipes. Retrieved January 6, 2026, from [Link]



